2-Hydroxyvaleronitrile
Overview
Description
2-Hydroxyvaleronitrile, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO and its molecular weight is 99.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
2-Hydroxypentanenitrile, also known as 2-Hydroxyvaleronitrile, is a chemical compound with the molecular formula C5H9NO . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, the results of its action, and the influence of environmental factors on its action.
Biochemical Pathways
It is known that this compound can be produced using the (s)-hydroxynitrile lyase from hevea brasiliensis . The downstream effects of this compound on various biochemical pathways need to be investigated further.
Biochemical Analysis
Biochemical Properties
2-Hydroxyvaleronitrile plays a significant role in biochemical reactions, particularly in the synthesis of chiral building block molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be converted into 3-hydroxyvalerate using the nitrilase activity of Comamonas testosteroni . This interaction highlights the compound’s potential in biocatalysis and synthetic biology.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in metabolically engineered Escherichia coli, this compound can be used as a substrate for the biosynthesis of chiral 3-hydroxyvalerate . This indicates its role in modulating metabolic pathways and cellular activities.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and biomolecules. It can act as a substrate for nitrilase enzymes, leading to the production of 3-hydroxyvalerate . This process involves the binding of this compound to the active site of the enzyme, followed by hydrolysis to produce the desired product. Additionally, it may influence gene expression by acting as a precursor in metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can be stable under specific conditions, but its degradation products may have different biochemical activities . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At lower doses, it may exhibit beneficial effects on metabolic pathways, while higher doses could lead to toxic or adverse effects. For instance, studies on inhaled nintedanib in sheep models have shown that different dosages can result in varying levels of efficacy and safety . Similarly, this compound may exhibit threshold effects and toxicity at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly in the biosynthesis of chiral 3-hydroxyvalerate. It interacts with enzymes such as nitrilases and reductases, which facilitate its conversion into valuable biochemical products . These interactions can influence metabolic flux and metabolite levels, highlighting the compound’s role in metabolic engineering and synthetic biology.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, the compound may be transported across cell membranes via specific transporters, influencing its bioavailability and activity .
Subcellular Localization
This compound’s subcellular localization can affect its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity .
Properties
IUPAC Name |
2-hydroxypentanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-2-3-5(7)4-6/h5,7H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AANFRDGJHYLLAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972480 | |
Record name | 2-Hydroxypentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5699-72-9 | |
Record name | 2-Hydroxypentanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5699-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Hydroxyvaleronitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005699729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxypentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50972480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyvaleronitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.711 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-hydroxyvaleronitrile in the synthesis of (R,R)-2,3-disubstituted piperidines?
A1: this compound serves as a crucial starting material in the synthesis of (R,R)-2,3-disubstituted piperidines []. The process begins with an enantioselective transcyanation reaction catalyzed by (R)-oxynitrilase, which uses this compound as a substrate to produce the desired chiral cyanohydrin, (R)-(+)-5-bromo-2-hydroxypentanenitrile []. This chiral building block is then further elaborated through a series of chemical transformations to yield the target (R,R)-2,3-disubstituted piperidines.
Q2: Why is the stereochemistry of the final product significant?
A2: The biological activity of many pharmaceuticals is often dependent on their stereochemistry. Developing synthetic routes that selectively produce one enantiomer over another (in this case, the R,R enantiomer) is crucial for creating drugs with higher efficacy and fewer side effects. By starting with enantiomerically pure (R)-(+)-5-bromo-2-hydroxypentanenitrile, derived from this compound, the researchers ensure the final piperidine product retains the desired (R,R) configuration [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.